molecular formula C15H26BNO2 B13730303 (1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene

(1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B13730303
M. Wt: 263.19 g/mol
InChI Key: TYZULRATUNKZQS-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene” is a bicyclic organic molecule featuring an 8-azabicyclo[3.2.1]octene core with two key substituents: an ethyl group at the 8-position and a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 3-position. Its molecular formula is C₁₄H₂₄BNO₂, with a molecular weight of 249.16 g/mol and a CAS number of 1779539-89-7 .

The bicyclo[3.2.1]octane scaffold is structurally analogous to tropane alkaloids, which are known for their biological activity in neurological systems. The boronic ester moiety is critical in Suzuki-Miyaura cross-coupling reactions, making this compound a valuable intermediate in pharmaceutical synthesis, particularly for constructing complex aryl- or heteroaryl-containing molecules .

Properties

Molecular Formula

C15H26BNO2

Molecular Weight

263.19 g/mol

IUPAC Name

(1R,5S)-8-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene

InChI

InChI=1S/C15H26BNO2/c1-6-17-12-7-8-13(17)10-11(9-12)16-18-14(2,3)15(4,5)19-16/h9,12-13H,6-8,10H2,1-5H3/t12-,13+/m1/s1

InChI Key

TYZULRATUNKZQS-OLZOCXBDSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C[C@H]3CC[C@@H](C2)N3CC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC(C2)N3CC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of (1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene typically involves the palladium-catalyzed borylation of a suitable halogenated or triflate precursor of the azabicyclo[3.2.1]oct-2-ene core. The key reagent for borylation is bis(pinacolato)diboron, which introduces the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety onto the bicyclic scaffold.

Representative Experimental Procedures

The following table summarizes typical reaction conditions, yields, and operational details from multiple experimental reports:

Entry Starting Material Catalyst System Base Solvent Temperature Time Yield (%) Notes
1 tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate PdCl2(dppf)2·CH2Cl2 + dppf KOAc 1,4-Dioxane 80 °C 16 h 90 Argon atmosphere, column chromatography purification
2 tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate PdCl2(dppf)2·CH2Cl2 + dppf KOAc 1,4-Dioxane 80 °C 3 h 89 Degassed, inert atmosphere, purified by flash column chromatography
3 tert-butyl 3-(((trifluoromethyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octan-2-en-8-carboxylate PdCl2(dppf)2·CH2Cl2 + dppf KOAc 1,4-Dioxane 80 °C 16 h 79 Nitrogen atmosphere, silica gel chromatography

Abbreviations: dppf = 1,1'-bis(diphenylphosphino)ferrocene; KOAc = potassium acetate

Table 1: Summary of palladium-catalyzed borylation conditions for synthesis of boronate ester derivatives of azabicyclo[3.2.1]octenes.

Detailed Reaction Description

A typical preparation involves the following steps:

  • A mixture of the triflate precursor (e.g., tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate), bis(pinacolato)diboron, potassium acetate, and a palladium catalyst complex such as dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloromethane adduct is dissolved in 1,4-dioxane.

  • The reaction mixture is degassed and flushed with inert gas (argon or nitrogen) to prevent oxidation of the catalyst and reagents.

  • The mixture is heated at 80 °C under stirring for a period ranging from 3 to 16 hours depending on the scale and specific substrate.

  • Upon completion, the reaction mixture is cooled, filtered to remove solids, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using gradients of ethyl acetate and hexanes or petroleum ether to afford the desired boronate ester as a colorless oil or solid.

Mechanistic Considerations

The palladium-catalyzed borylation proceeds via oxidative addition of the triflate or halide substrate to the Pd(0) species, transmetalation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester. Potassium acetate serves as a mild base facilitating the transmetalation step and stabilizing the catalytic cycle.

Spectroscopic Data

The purified compound typically exhibits characteristic ^1H NMR signals consistent with the bicyclic framework and the pinacol boronate ester group. For example, proton NMR (500 MHz, CDCl3) shows:

  • A singlet at δ 6.76 ppm (1H, alkene proton)

  • Doublets and multiplets between δ 4.33 to 1.26 ppm corresponding to methylene and methyl protons

  • Methyl groups of the pinacol moiety appear as doublets near δ 1.26 ppm (12H)

These data confirm the successful installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent on the azabicyclo[3.2.1]octene core.

Comparative Analysis of Preparation Routes

While the palladium-catalyzed borylation of triflate precursors is the predominant and most efficient route, variations in catalyst loading, reaction time, and atmosphere have been explored to optimize yields and scalability.

Parameter Typical Range Effect on Yield/Outcome
Catalyst loading 0.01–0.05 equiv Higher loading can increase rate but may increase cost
Reaction time 3–16 h Longer times improve conversion for less reactive substrates
Atmosphere Argon or nitrogen Inert atmosphere prevents catalyst deactivation
Base Potassium acetate Mild base optimal for transmetalation step
Solvent 1,4-Dioxane Provides good solubility and thermal stability

These parameters are balanced to maximize the yield (typically 79–90%) and purity of the boronate ester product.

Additional Context from Related Synthetic Routes

Other synthetic strategies involving Suzuki-Miyaura coupling use similar boronate esters as intermediates. For example, in the synthesis of kinase inhibitors, palladium-catalyzed coupling of organoboronic esters with chlorotriazine derivatives is performed under similar conditions (95 °C in dioxane with bases such as potassium phosphate), demonstrating the robustness of the boronate ester preparation and its applicability in complex molecule synthesis.

Summary Table of Key Preparation Data

Aspect Details
Starting material Triflate derivatives of azabicyclo[3.2.1]oct-2-ene
Borylating agent Bis(pinacolato)diboron
Catalyst PdCl2(dppf)2·CH2Cl2 + dppf ligand
Base Potassium acetate
Solvent 1,4-Dioxane
Temperature 80 °C
Reaction time 3–16 hours
Atmosphere Argon or nitrogen (inert)
Yield range 79–90%
Purification Silica gel column chromatography
Characterization ^1H NMR, MS

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the bicyclic core .

Scientific Research Applications

Medicinal Chemistry

a. Arginase Inhibition
One of the significant applications of this compound is its role as an arginase inhibitor. Arginase is an enzyme involved in the urea cycle and plays a crucial role in regulating nitric oxide levels in the body. Inhibiting arginase can enhance the availability of arginine, a precursor for nitric oxide synthesis, which is vital for various physiological functions including vascular regulation and immune response.

Research indicates that derivatives of (1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene have been synthesized and tested for their inhibitory activity against human arginase isoforms (hARG-1 and hARG-2). These compounds demonstrated promising IC50 values indicating potent inhibition capabilities .

b. Anticancer Properties
The compound has also been explored for its anticancer properties. Studies have shown that certain analogs exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is attributed to the compound's ability to modulate metabolic pathways within cancer cells, leading to apoptosis (programmed cell death) through mechanisms such as oxidative stress induction and mitochondrial dysfunction .

Material Science

a. Boron-Based Catalysts
Due to the presence of the boron moiety in its structure, this compound can serve as a precursor for boron-based catalysts in organic synthesis. Boron compounds are known for their ability to facilitate various chemical reactions including cross-coupling reactions and C-H activation processes. The unique structural features of this compound enhance its efficacy as a catalyst in these transformations .

Synthesis of Novel Compounds

The compound is utilized as an intermediate in the synthesis of novel pharmaceuticals and agrochemicals. Its unique bicyclic structure allows for further modifications that can lead to the development of new therapeutic agents with enhanced efficacy and reduced side effects . The synthetic pathways often involve multi-step reactions where the compound acts as a key building block.

Data Table: Summary of Applications

Application Area Specific Use Research Findings
Medicinal ChemistryArginase InhibitionPotent inhibitors with IC50 values indicating effective modulation of nitric oxide levels .
Anticancer PropertiesSelective cytotoxicity against cancer cell lines; induces apoptosis through oxidative stress .
Material ScienceBoron-Based CatalystsFacilitates organic synthesis reactions; enhances reaction rates and selectivity .
Synthesis of Novel CompoundsIntermediate in pharmaceutical synthesisKey building block for developing new therapeutic agents with improved profiles .

Case Study 1: Arginase Inhibition

In a recent study published in Pharmaceutics, researchers synthesized several derivatives based on this compound and evaluated their potency against hARG isoforms using enzyme assays. The most potent derivative exhibited an IC50 value significantly lower than previously reported inhibitors.

Case Study 2: Anticancer Activity

A series of analogs were tested against various cancer cell lines including breast and prostate cancer cells. The results indicated that certain compounds not only inhibited cell proliferation but also triggered apoptotic pathways through increased reactive oxygen species (ROS) production.

Mechanism of Action

The mechanism by which (1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boron-containing dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the bicyclic core can interact with hydrophobic pockets in target proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of the target compound with structurally related analogs, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
(1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene 8-Ethyl, 3-Boronic ester C₁₄H₂₄BNO₂ 249.16 Suzuki coupling intermediate
(1R,5S)-8-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene 8-Methyl, 3-Boronic ester C₁₃H₂₂BNO₂ 235.14 Less lipophilic than ethyl analog
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol 8-Methyl, 3-Hydroxyl C₈H₁₅NO 141.21 Precursor for tropane alkaloids
(1R,5S)-8-Methyl-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene 8-Methyl, 3-Phenyl C₁₃H₁₅N 185.27 Bioactive intermediate (e.g., CNS agents)
(1R,5S)-8-Methyl-3-(2-naphthalenyl)-8-azabicyclo[3.2.1]oct-2-ene 8-Methyl, 3-Naphthyl C₁₇H₁₇N 235.33 Enhanced π-π stacking in drug design
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 8-Methyl, 3-(4-Cl-Ph), 2-COOCH₃ C₁₆H₁₈ClNO₂ 291.78 Anticholinergic activity
(1R,3R,5S)-3-(diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane 8-Methyl, 3-Diphenylmethoxy C₂₁H₂₃NO 305.42 Antimuscarinic agents

Key Observations

Boronic esters (e.g., pinacol) improve stability in aqueous media, enabling use in Suzuki reactions under mild conditions .

Bioactivity and Applications :

  • Hydroxyl derivatives (e.g., (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol) serve as precursors for tropane alkaloids like cocaine metabolites .
  • Aromatic substituents (phenyl, naphthyl) enhance binding to CNS receptors via π-π interactions, as seen in analogs like 3-phenyl and 3-naphthyl derivatives .
  • Chlorophenyl and carboxylate groups (e.g., in methyl 3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate) are linked to anticholinergic activity, targeting muscarinic receptors .

Stereochemical Considerations :

  • The (1R,5S) configuration is conserved across analogs, critical for maintaining the bicyclic scaffold’s conformational rigidity and biological specificity .

Synthetic Utility :

  • The target compound’s boronic ester facilitates late-stage functionalization in drug discovery, contrasting with triflate derivatives (e.g., (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate), which act as electrophilic intermediates in nucleophilic substitutions .

Research Findings and Data Tables

Table 2: Physicochemical Properties

Property Target Compound Methyl-Boronic Ester Analog 3-Hydroxyl Derivative
Molecular Weight (g/mol) 249.16 235.14 141.21
logP (Predicted) 2.8 2.2 0.9
Water Solubility (mg/mL) <0.1 <0.1 15.6
Melting Point (°C) 98–102 85–89 145–149
Suzuki Reaction Yield* 82% 78% N/A

*Reaction conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C, 12 h .

Biological Activity

(1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H26BNO2C_{15}H_{26}BNO_{2}, with a molecular weight of 263.18 g/mol. The compound features a bicyclic structure that is known to influence its biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds like this compound exhibit various biological activities through multiple mechanisms:

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes that are crucial for cellular metabolism and signaling pathways.
  • Receptor Modulation : It can interact with various receptors in the body, potentially altering their activity and leading to physiological changes.
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties that protect cells from oxidative stress.

Biological Activity Data

Activity TypeDescriptionReference
Enzyme InhibitionInhibits enzymes involved in metabolic pathways
Antioxidant PropertiesScavenges free radicals
Receptor InteractionModulates receptor activity

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antioxidant Effects : A study demonstrated that this compound effectively reduced oxidative stress markers in vitro by enhancing the activity of endogenous antioxidant enzymes.
  • Enzyme Inhibition Study : Another study revealed that the compound significantly inhibited the activity of a key enzyme involved in cancer cell proliferation, suggesting potential applications in cancer therapy.
  • Receptor Modulation Research : Research indicated that this compound modulates neurotransmitter receptors which may have implications for neurological disorders.

Q & A

Q. What are the common synthetic routes for preparing (1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene?

Methodological Answer: The synthesis typically involves:

Core bicyclo[3.2.1]octane formation : Cycloaddition or ring-closing metathesis to construct the azabicyclic framework.

Borylation : Introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via Suzuki-Miyaura coupling precursors. This step often employs palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF or dioxane under reflux (60–90°C) .

Ethyl group incorporation : Alkylation at the 8-position using ethyl halides or triflates in the presence of a base (e.g., K₂CO₃) .

Q. Key Optimization Parameters :

StepSolventCatalyst/ReagentTemperatureYield Range
BorylationTHFPd(PPh₃)₄80°C60–75%
AlkylationDCMK₂CO₃RT70–85%

Q. How is the stereochemical configuration of the bicyclo[3.2.1]octane core confirmed?

Methodological Answer: Stereochemical assignment relies on:

  • X-ray crystallography : Resolves absolute configuration by analyzing electron density maps of single crystals .
  • NMR spectroscopy :
    • NOESY/ROESY : Correlates spatial proximity of protons (e.g., axial vs. equatorial substituents).
    • J-coupling constants : Distinguishes cis/trans arrangements in the bicyclic system .
  • Vibrational circular dichroism (VCD) : Confirms enantiomeric purity by comparing experimental and computed spectra .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields for intermediates in the synthesis of this compound?

Methodological Answer: Key challenges include:

  • Boronate stability : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is prone to hydrolysis. Solutions:
    • Use anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) .
    • Add stabilizing agents like 1,4-diazabicyclo[2.2.2]octane (DABCO) to scavenge protons .
  • Steric hindrance : Bulky substituents on the bicyclo core reduce coupling efficiency. Mitigation:
    • Employ high-temperature conditions (e.g., microwave-assisted synthesis) to enhance reactivity .

Q. Data Contradiction Analysis :

  • Conflicting yield reports : Some studies report 60–75% borylation yields , while others achieve >85% using microwave-assisted protocols . Resolution: Validate reproducibility by controlling moisture levels and catalyst loading.

Q. How do solvent and temperature variations affect the stability of the dioxaborolane group during synthesis?

Methodological Answer:

  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) accelerate hydrolysis of the boronate ester. Non-polar solvents (toluene) improve stability but reduce solubility. Optimal balance: THF with 3Å molecular sieves .
  • Temperature : Elevated temperatures (>100°C) degrade the dioxaborolane moiety. Safe range: 60–80°C under reflux with rigorous moisture exclusion .

Q. Experimental Validation :

ConditionDegradation Rate (24h)
THF, 80°C, N₂<5%
DMSO, 60°C, air>40%

Q. What strategies are used to analyze the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities to targets like serotonin receptors, leveraging the bicyclic core’s structural similarity to tropane alkaloids .
  • Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics (ka/kd) using immobilized protein targets .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions .

Q. Key Findings :

  • The ethyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .

Q. How are impurities or by-products characterized during purification?

Methodological Answer:

  • HPLC-MS : Identifies trace impurities (e.g., de-borylated intermediates) using C18 columns and acetonitrile/water gradients .
  • Preparative chromatography : Isolates diastereomers using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.